An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxythiobenzamide
An In-depth Technical Guide to the Chemical Properties of 3,5-Dimethoxythiobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethoxythiobenzamide is a sulfur-containing organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a thioamide derivative of 3,5-dimethoxybenzoic acid, its unique structural features and reactivity profile make it a valuable synthon for the synthesis of various heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the core chemical properties of 3,5-Dimethoxythiobenzamide, focusing on its synthesis, spectroscopic characterization, reactivity, and potential applications, thereby serving as a critical resource for researchers engaged in its study and utilization.
Core Molecular Structure and Physicochemical Properties
3,5-Dimethoxythiobenzamide possesses a central benzene ring substituted with two methoxy groups at the 3 and 5 positions and a thioamide functional group. This arrangement of electron-donating methoxy groups significantly influences the electron density of the aromatic ring and the reactivity of the thioamide moiety.
Table 1: Physicochemical Properties of 3,5-Dimethoxythiobenzamide
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂S | [1] |
| Molecular Weight | 197.25 g/mol | [1] |
| CAS Number | 114980-23-3 | [1] |
| Appearance | Typically a solid | N/A |
| Melting Point | Not consistently reported | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Spectroscopic Profile: Elucidating the Structure
The definitive identification and purity assessment of 3,5-Dimethoxythiobenzamide rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's structural framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum of 3,5-Dimethoxythiobenzamide is expected to show distinct signals corresponding to the aromatic protons, the methoxy protons, and the amine protons of the thioamide group. The aromatic protons would likely appear as a multiplet or distinct singlets in the aromatic region (typically δ 6.5-8.0 ppm). The six protons of the two equivalent methoxy groups would present as a sharp singlet further upfield (around δ 3.8 ppm). The protons on the nitrogen of the thioamide group are often broad and their chemical shift can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Key signals would include those for the thioamide carbon (C=S), which is significantly downfield-shifted compared to an amide carbonyl carbon (typically δ 200-210 ppm)[2], the aromatic carbons, and the methoxy carbons. The two methoxy carbons would give a single peak, and due to symmetry, the aromatic ring would show a specific pattern of signals.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[3] For 3,5-Dimethoxythiobenzamide, the IR spectrum would be characterized by:
-
N-H stretching vibrations: Typically observed in the range of 3100-3500 cm⁻¹.
-
C-H stretching vibrations: Aromatic and aliphatic C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C=S stretching vibration: The thioamide C=S bond has a characteristic absorption that is weaker and at a lower frequency than a C=O bond, typically in the region of 1120 (±20) cm⁻¹.[2]
-
C-N stretching vibration: This would be present in the fingerprint region.
-
C-O stretching vibrations: Associated with the methoxy groups, these would appear as strong bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[4] For 3,5-Dimethoxythiobenzamide, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (197.25). High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.
Synthesis of 3,5-Dimethoxythiobenzamide
The most common and direct method for the synthesis of 3,5-Dimethoxythiobenzamide involves the thionation of the corresponding amide, 3,5-dimethoxybenzamide. This transformation is typically achieved using a thionating agent, with Lawesson's reagent being a popular choice due to its mild reaction conditions and good yields.[5][6]
Experimental Protocol: Synthesis via Thionation
Step 1: Synthesis of the Precursor, 3,5-Dimethoxybenzamide
The starting material, 3,5-dimethoxybenzamide, can be synthesized from 3,5-dimethoxybenzoic acid. A common method involves a two-step process: conversion of the carboxylic acid to an acid chloride, followed by amidation.[7]
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Acid Chloride Formation: 3,5-dimethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like toluene or dichloromethane (DCM), sometimes with a catalytic amount of N,N-dimethylformamide (DMF).[7][8]
-
Amidation: The resulting 3,5-dimethoxybenzoyl chloride is then reacted with an excess of aqueous ammonia or ammonia gas dissolved in a suitable solvent to yield 3,5-dimethoxybenzamide.[7][9]
Step 2: Thionation of 3,5-Dimethoxybenzamide
The conversion of the amide to the thioamide is the crucial step.
-
Reaction Setup: 3,5-dimethoxybenzamide and Lawesson's reagent (typically 0.5 to 1.0 equivalents) are dissolved in an anhydrous, high-boiling point solvent such as toluene or xylene in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford pure 3,5-Dimethoxythiobenzamide.
Chemical Reactivity of the Thioamide Functional Group
The thioamide functional group is more reactive than its amide counterpart towards both electrophiles and nucleophiles.[2] This enhanced reactivity is a key feature that is exploited in various chemical transformations.
-
Electrophilic Attack: The sulfur atom of the thioamide is the primary site for electrophilic attack. This is in contrast to amides where the oxygen atom is less nucleophilic.[10]
-
Nucleophilic Attack: The carbon atom of the C=S group is susceptible to nucleophilic attack.
-
Acidity: The α-protons to the C=S group are more acidic than those in amides. Additionally, the N-H protons of a thioamide are more acidic than those of an amide.[2]
-
Metal Binding: Thioamides exhibit a greater affinity for certain metals compared to amides, a property that can be utilized in catalysis and coordination chemistry.[2]
Potential Applications in Research and Development
The unique chemical properties of 3,5-Dimethoxythiobenzamide and other thioamides make them valuable in several areas of research.
-
Medicinal Chemistry: The thioamide moiety is a known bioisostere for the amide bond in peptides and has been incorporated into various biologically active molecules.[5] Thioamides have shown a range of biological activities, including use as antithyroid drugs. The 3,5-dimethoxy substitution pattern is also found in compounds with antifungal properties.[11]
-
Synthesis of Heterocycles: Thioamides are versatile precursors for the synthesis of a wide array of sulfur- and nitrogen-containing heterocyclic compounds, such as thiazoles and thiophenes, which are important scaffolds in drug discovery.[12]
-
Materials Science: The coordination properties of the thioamide group can be exploited in the design of novel ligands for metal complexes with interesting catalytic or material properties.
Safety and Handling
As with any chemical, 3,5-Dimethoxythiobenzamide should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and storage information. Based on the GHS pictograms, it may cause skin and eye irritation and may cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
3,5-Dimethoxythiobenzamide is a compound with a rich chemical profile that offers significant potential for researchers in organic synthesis, medicinal chemistry, and materials science. Its synthesis from readily available starting materials, coupled with the versatile reactivity of the thioamide functional group, makes it an attractive building block for the creation of more complex molecular architectures. A thorough understanding of its spectroscopic properties is essential for its unambiguous identification and quality control. As research continues to uncover the full potential of thioamide-containing molecules, 3,5-Dimethoxythiobenzamide is poised to be a valuable tool in the development of new technologies and therapies.
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